3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of organic compound it is (for example, ketone, alcohol, etc.) .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index .Scientific Research Applications
Complex Formation and Theoretical Studies
Research on unsymmetrical tripodal amines, including 3-((2-aminoethyl)(pyridin-2-ylmethyl)amino)propan-1-ol and 3-((3-aminopropyl)(pyridin-2-ylmethyl)amino)propan-1-ol, has shown their use in forming Cu(II) and Zn(II) complexes, contributing to the study of coordination chemistry. Theoretical studies on these complexes offer insights into their structure and potential applications in materials science and catalysis. The coordination of these amines with metal ions like Cu(II) and Zn(II) can lead to the formation of complexes with unique structural properties, which are of interest for their potential catalytic and material applications (Keypour et al., 2015); (Keypour et al., 2018).
Modification of Hydrogels for Medical Applications
Functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, has been explored. These modifications aim to enhance the hydrogels' swelling properties and thermal stability, making them suitable for medical applications such as wound healing and drug delivery systems. The amine-treated polymers exhibit increased thermal stability and antibacterial activity, highlighting their potential in medical applications (Aly & El-Mohdy, 2015).
Structural and Computational Analysis
The structural and computational analysis of amines, including the examination of their conformations and interactions with metal ions, is critical in understanding their chemical behavior and potential applications. Studies involving X-ray crystallography and computational methods have provided valuable insights into the molecular structures of amines and their complexes, which is essential for designing new materials with desired properties (Nitek et al., 2020).
Generation of Structurally Diverse Libraries
The use of amines, including 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in alkylation and ring closure reactions has been explored to generate structurally diverse libraries of compounds. These methods allow for the synthesis of a wide range of compounds with potential biological activities, demonstrating the versatility of amines in organic synthesis and drug discovery processes (Roman, 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-amino-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2)7-12(5-8(10)6-13)9(14)3-4-11/h8,13H,3-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCVVOPZMGEQFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C(=O)CCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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